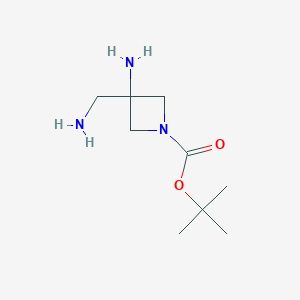

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

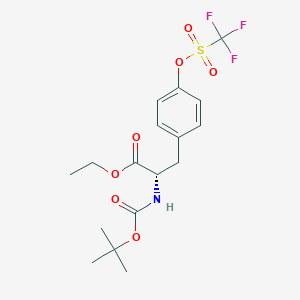

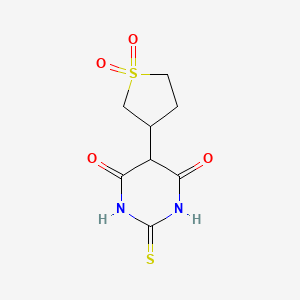

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 . It is also known by its synonyms 1-Boc-3-(aminomethyl)azetidine and 1-(tert-Butoxycarbonyl)-3-(aminomethyl)azetidine . The compound appears as a colorless to light yellow to light orange clear liquid .

Synthesis Analysis

The synthesis of azetidines, such as Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate is confirmed by NMR . The compound has a molecular weight of 186.26 .Physical And Chemical Properties Analysis

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.02 and a refractive index of 1.47 . The compound should be stored under inert gas at a temperature between 0-10°C . It is sensitive to light, air, and heat .Applications De Recherche Scientifique

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains have been synthesized for studying peptide activity. The synthesis involves several steps including modification, protection, and displacement reactions, leading to orthogonally protected amino acid-Aze chimeras (Sajjadi & Lubell, 2008).

Cycloaddition Reactions

2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine have been used for cycloaddition reactions with nitriles and carbonyl substrates, forming products like imidazoline and oxazolidine. This shows the potential of azetidine in synthetic chemistry for creating complex molecular structures (Yadav & Sriramurthy, 2005).

Synthesis of Azetidine-3-Carboxylic Acids

Protected 3-haloazetidines are synthesized as key intermediates in medicinal chemistry. These compounds are used to prepare high-value azetidine-3-carboxylic acid derivatives, highlighting their role in drug development (Ji, Wojtas, & Lopchuk, 2018).

Functionalized Azaheterocyclic Derivatives

New small-membered azaheterocyclic α- and β-amino acid derivatives have been synthesized for potential biological applications. These include transformations via nucleophilic substitution, useful for creating conformationally constrained compounds (Žukauskaitė et al., 2011).

Diels‐Alder Reactions

Tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a related compound, is used in Diels‐Alder reactions, a key process in synthetic organic chemistry for creating complex molecular architectures (Padwa, Brodney, & Lynch, 2003).

Tricyclic Ring System Construction

N-Tosyl azetidines are utilized in reactions involving 1,2-migration and deprotonation processes. This study provides insights into how such compounds can be manipulated for the construction of complex ring systems (Yadav et al., 2013).

Synthesis of Bifunctional Compounds

Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized, demonstrating its potential in creating novel compounds with applications in chemical research (Meyers et al., 2009).

Study of Azetidine in Nature

Azetidine-2-carboxylic acid (L-Aze) is studied for its presence in natural products like garden beets, offering insights into its biological significance and potential toxic effects (Rubenstein et al., 2006).

Synthesis of Cyclic Amino Acid Esters

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, has been synthesized and characterized, illustrating the diversity of structures that can be derived from azetidine-based compounds (Moriguchi et al., 2014).

Antimicrobial Potential

Substituted phenyl azetidines have been synthesized and characterized for their potential as antimicrobial agents, showcasing the application of azetidine derivatives in the field of pharmaceuticals (Doraswamy & Ramana, 2013).

Safety and Hazards

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate is classified as a hazardous chemical . It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Propriétés

IUPAC Name |

tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWLULOEGYJHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(CN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate | |

CAS RN |

2026413-31-8 |

Source

|

| Record name | tert-butyl 3-amino-3-(aminomethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2773453.png)

![(2S)-2-[(6,7-Dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2773456.png)

![4-butoxy-N-[(furan-2-yl)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B2773460.png)

![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)

![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)